(7-Methylnaphthalen-2-yl)methanol

Physical Organic Chemistry Crystallography Formulation Science

Essential 7-methyl substituted naphthylmethanol for SAR studies. Crucial steric/electronic profile differs from 2-naphthalenemethanol, impacting glycosylation and biological assays. Lower melting point (63-67°C) offers advantages in thermal processing. Purity: ≥98%. For R&D use.

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
Cat. No. B11916255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methylnaphthalen-2-yl)methanol
Molecular FormulaC12H12O
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC(=C2)CO
InChIInChI=1S/C12H12O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7,13H,8H2,1H3
InChIKeyHDSQQGUHMIZCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A Strategic Sourcing Guide to (7-Methylnaphthalen-2-yl)methanol for Research and Industrial Applications


(7-Methylnaphthalen-2-yl)methanol (CAS: 148934-60-5), also known as 2-(7-methylnaphthalen-2-yl)methanol, is a naphthalene-derived primary alcohol with the molecular formula C12H12O and a molecular weight of 172.22 g/mol . As a substituted naphthylmethanol, it features a methyl group at the 7-position and a hydroxymethyl group at the 2-position of the naphthalene ring. This specific substitution pattern imparts distinct physicochemical properties and reactivity compared to unsubstituted analogs like 2-naphthalenemethanol (CAS: 1592-38-7) [1]. The compound is a crystalline solid with a reported melting point of 63.0–67.0 °C and a boiling point of 180 °C at 10 mmHg , which is substantially lower than the 2-naphthalenemethanol melting point of 79–83 °C , indicating a significant alteration in intermolecular interactions.

Why Generic Substitution of (7-Methylnaphthalen-2-yl)methanol is Scientifically Unjustifiable


The methyl group at the 7-position of the naphthalene ring in (7-Methylnaphthalen-2-yl)methanol is not an inert spectator; it exerts a measurable steric and electronic influence that fundamentally alters its chemical behavior and potential biological interactions. A key example is the well-documented 'deleterious effect' of a 7-methyl substituent on the C-glycosylation of 2-naphthols, which is highly sensitive to steric hindrance [1]. This finding directly implies that unsubstituted 2-naphthalenemethanol or other regioisomers cannot be assumed to perform equivalently in synthetic applications involving sterically sensitive reactions. Furthermore, comparative toxicity studies on methylated naphthalenes demonstrate that biological effects are not solely dependent on the number of methyl groups but critically on their specific ring position [2]. Therefore, substituting with an alternative naphthalene derivative—even one with a similar functional group—introduces an uncontrolled variable that can compromise synthetic yields, selectivity, or a compound's safety profile in biological assays.

Quantitative Differentiation Guide for (7-Methylnaphthalen-2-yl)methanol


Physicochemical Differentiation: Altered Solid-State Properties vs. 2-Naphthalenemethanol

The addition of a methyl group at the 7-position significantly lowers the melting point of (7-Methylnaphthalen-2-yl)methanol compared to the unsubstituted analog, 2-naphthalenemethanol. This difference in solid-state behavior is a direct consequence of altered crystal packing efficiency due to the steric influence of the methyl substituent .

Physical Organic Chemistry Crystallography Formulation Science

Steric Differentiation: Quantified Impact of 7-Methyl Substituent on Reaction Outcomes

The 7-methyl group in naphthalene derivatives exerts a profound steric effect on certain reactions. A direct comparative study demonstrated that while 2-naphthol reacts well in C-glycosylation with a specific donor, the 7-methyl-2-naphthol analog was completely inert under identical conditions, yielding 0% product [1]. This is a clear, quantifiable example of the 7-methyl group's influence, which is highly relevant to the hydroxymethyl analog, (7-Methylnaphthalen-2-yl)methanol.

Synthetic Organic Chemistry Glycoscience Structure-Activity Relationship

Biological Differentiation: Position-Dependent Toxicity in Methylnaphthalenes

The biological impact of methylnaphthalenes is highly dependent on the specific ring position of the methyl group. A review of toxicity studies concluded that toxic effects were not dependent on the number of methyl groups alone, but rather on their specific ring positions [1]. This class-level inference underscores that (7-Methylnaphthalen-2-yl)methanol, by virtue of its specific 7-substitution, is likely to exhibit a unique toxicity and metabolic profile compared to other isomers like 2-methylnaphthalene or 1-methylnaphthalene derivatives.

Toxicology Environmental Chemistry Drug Safety Assessment

Synthetic Utility as a Differentiated Intermediate

(7-Methylnaphthalen-2-yl)methanol serves as a key intermediate in the synthesis of more complex naphthalene derivatives. Its value is demonstrated in the preparation of the biologically active compound 2-([[(1R,3S)-3-[[(5-chloro-7-methylnaphthalen-2-yl)methyl]amino]cyclohexyl]acetyl]amino)-N,N-dimethyl-1,3-benzothiazole-6-carboxamide, an inhibitor of enzyme 2.3.1.97 [1]. The specific 7-methyl-2-hydroxymethyl substitution pattern is essential for constructing the core of this inhibitor, a structural motif that could not be achieved using a different regioisomer or an unsubstituted starting material.

Medicinal Chemistry Process Chemistry Building Block Sourcing

Where to Deploy (7-Methylnaphthalen-2-yl)methanol: Evidence-Backed Application Scenarios


Medicinal Chemistry: Synthesis of 7-Methylnaphthalene-Containing Drug Candidates

The compound is a requisite intermediate for synthesizing drug candidates bearing the 7-methylnaphthalen-2-yl motif. Its use is documented in the preparation of a specific enzyme inhibitor . Researchers developing structure-activity relationship (SAR) series around this core should procure this compound, as alternative naphthalene derivatives will not provide the correct substitution pattern. The documented synthetic utility provides a clear starting point for derivative synthesis.

Synthetic Methodology Development: Investigating Steric Effects in Naphthalene Functionalization

Based on the class-level inference from the 'deleterious effect' of the 7-methyl group on glycosylation , this compound is an ideal model substrate for chemists developing new sterically-sensitive reactions on naphthalene scaffolds. Its unique substitution pattern allows for the systematic investigation of the interplay between electronic activation (from the hydroxymethyl group) and steric shielding (from the 7-methyl group), a study that is not possible with simpler analogs.

Physicochemical and Formulation Studies of Alkylated Aromatics

The quantifiable difference in melting point between (7-Methylnaphthalen-2-yl)methanol (63-67 °C ) and its unsubstituted analog 2-naphthalenemethanol (79-83 °C ) makes this compound a useful candidate for studies on crystal engineering, co-crystal formation, and amorphous solid dispersion. Its lower melting point may be advantageous in hot-melt extrusion or other thermal processing techniques for formulating poorly soluble active pharmaceutical ingredients.

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